

Molecular weight of N-(2-Iodobenzoyl)glycine

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Compound of Interest

Compound Name: **2-Iodohippuric acid**

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An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-(2-Iodobenzoyl)glycine

Executive Summary

N-(2-Iodobenzoyl)glycine, also known by its common synonym **2-Iodohippuric acid**, is an N-acylglycine derivative of significant interest in the biomedical and pharmaceutical sciences. Structurally, it is formed by the formal condensation of 2-iodobenzoic acid and the amino acid glycine^{[1][2]}. This guide provides a comprehensive technical overview of its core chemical and physical properties, with a primary focus on its molecular weight, synthesis, and analytical characterization. Furthermore, it delves into the compound's critical applications, particularly its use as a diagnostic agent for renal function, and explores its relevance within the broader class of N-acyl glycines as potential therapeutic modulators. This document is intended for researchers, chemists, and drug development professionals requiring detailed, field-proven insights into this molecule.

Molecular Identity and Physicochemical Properties Nomenclature and Structure

N-(2-Iodobenzoyl)glycine is systematically named 2-[(2-iodobenzoyl)amino]acetic acid^[2]. Its structure consists of a glycine backbone where the amino group is acylated by a 2-iodobenzoyl group. This places it in the chemical class of N-acylglycines and benzamides^[2]. The presence of the iodine atom on the ortho position of the benzene ring is a key feature, critical for its use in radiopharmaceutical applications.

The structure can be unambiguously represented by the SMILES string:

C1=CC=C(C(=C1)C(=O)NCC(=O)O)I [2].

Physicochemical Data

The fundamental physicochemical properties of N-(2-iodobenzoyl)glycine are summarized in the table below. These data are essential for laboratory handling, analytical method development, and formulation.

Property	Value	Source(s)
Molecular Weight	305.07 g/mol	[1][2][3][4]
Exact Mass	304.95500 Da	[3]
Molecular Formula	<chem>C9H8INO3</chem>	[1][2][3][4]
CAS Number	147-58-0	[1][2][3]
Melting Point	170-172 °C	[3][4]
Density	1.871 g/cm ³	[3]
Boiling Point	480.9 °C at 760 mmHg	[3]
IUPAC Name	2-[(2-iodobenzoyl)amino]acetic acid	[2]
Common Synonyms	2-iodohippuric acid, o-iodohippuric acid	[2][4]

Synthesis and Purification Synthesis Pathway Overview

The most common and efficient synthesis of N-(2-iodobenzoyl)glycine is achieved via the Schotten-Baumann reaction. This well-established method involves the acylation of the amino group of glycine with 2-iodobenzoyl chloride. The reaction is conducted in an aqueous alkaline medium. The base (e.g., sodium hydroxide) serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction and, more importantly, it maintains

the glycine's amino group in its deprotonated, nucleophilic state, thus facilitating the attack on the electrophilic carbonyl carbon of the acid chloride.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of N-(2-Iodobenzoyl)glycine, adapted from established procedures[4].

Materials:

- Glycine
- 2-Iodobenzoyl chloride
- Sodium Hydroxide (NaOH)
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Crushed Ice

Procedure:

- Glycine Solution Preparation: Dissolve glycine (e.g., 32.4 mmol) in deionized water (e.g., 100 mL) in a flask equipped with a magnetic stirrer.
- Acylation Reaction: While vigorously stirring the glycine solution, simultaneously add 2-iodobenzoyl chloride (e.g., 9.0 mmol) and a solution of NaOH (e.g., 17.8 mmol) in batches.
 - Causality Insight: The batchwise addition is critical to maintain a slightly alkaline pH. This prevents the protonation of the glycine's amino group, ensuring its availability for the nucleophilic attack, while also preventing the hydrolysis of the acid chloride, which would reduce the yield.
- Reaction Monitoring: Continue vigorous stirring after the addition is complete. The reaction is typically rapid but can be stirred for an additional 30-60 minutes to ensure completion.

- Product Precipitation: Cool the reaction mixture by adding crushed ice. Once cooled, slowly add concentrated HCl dropwise until the solution becomes acidic (pH 2-3), which can be checked with pH paper.
 - Causality Insight: Acidification protonates the carboxylate group of the product, rendering N-(2-Iodobenzoyl)glycine insoluble in the aqueous medium and causing it to precipitate out as a solid.
- Isolation and Purification: Cool the acidified mixture in a refrigerator to maximize precipitation. Collect the white crystalline solid via vacuum filtration.
- Washing: Wash the precipitate thoroughly with several portions of cold deionized water.
 - Causality Insight: This step is crucial to remove unreacted glycine and inorganic salts (NaCl), which are soluble in water, thus purifying the final product.
- Drying: Dry the purified solid under vacuum to yield N-(2-Iodobenzoyl)glycine. A typical yield for this procedure is in the range of 60-65%[4].

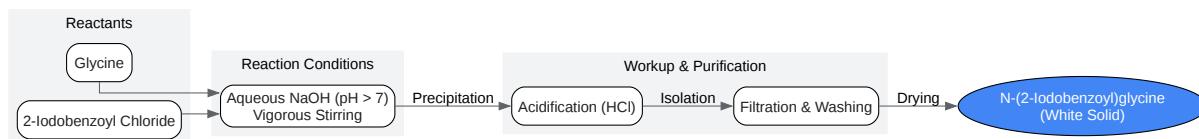
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Figure 1. Synthesis workflow for N-(2-Iodobenzoyl)glycine.

Analytical Characterization for Structure Elucidation and Quality Control

Rationale for Multi-modal Analysis

To ensure the identity, structure, and purity of the synthesized N-(2-Iodobenzoyl)glycine, a multi-modal analytical approach is imperative. While mass spectrometry provides a direct confirmation of the molecular weight, NMR spectroscopy is essential for elucidating the precise atomic connectivity, and IR spectroscopy confirms the presence of key functional groups. This combination forms a self-validating system for comprehensive characterization.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight of the compound.

- **Expected Result:** In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ should be observed at an m/z value corresponding to its molecular weight. For N-(2-Iodobenzoyl)glycine, a prominent peak is expected at m/z 305[2].
- **Trustworthiness:** High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing an exact mass measurement (304.95489 Da), which should match the calculated value for $C_9H_8INO_3$ within a few parts per million (ppm)[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of 1H and ^{13}C nuclei.

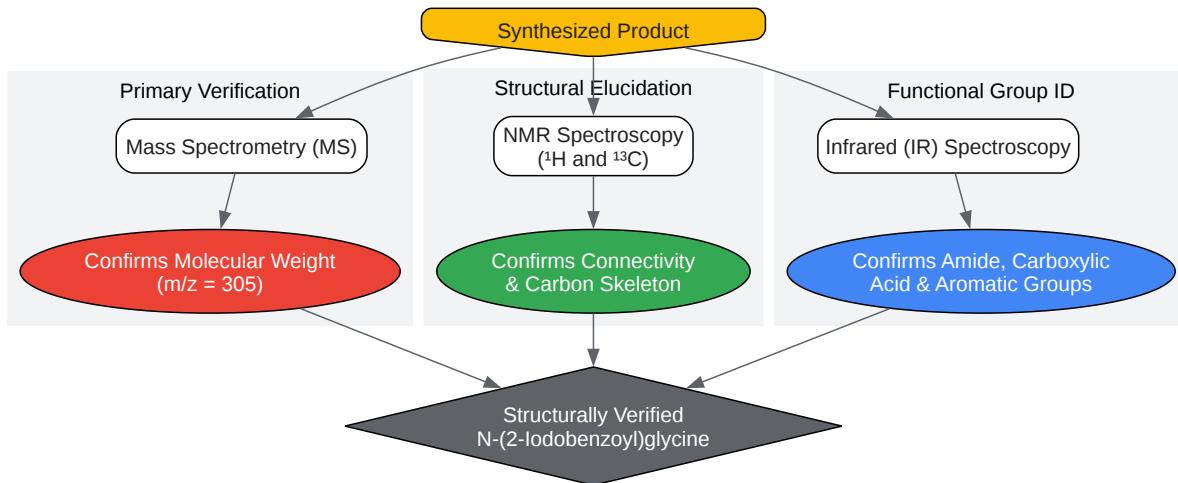
- 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:
 - Aromatic protons (4H) in the region of ~7.0-8.0 ppm.
 - A doublet or triplet for the methylene protons (-CH₂-) of the glycine unit (~4.0 ppm), coupled to the amide proton.
 - A broad singlet for the amide proton (-NH-) (~8.5-9.5 ppm).
 - A broad singlet for the carboxylic acid proton (-COOH) (>10 ppm).
- ^{13}C NMR: The carbon NMR spectrum will confirm the carbon skeleton, with expected signals for:

- Two carbonyl carbons (amide and carboxylic acid) in the range of ~165-175 ppm.
- Six distinct aromatic carbons, including the carbon atom bonded to iodine, which will have a characteristic chemical shift.
- One methylene carbon (~40-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

- Expected Absorptions: The IR spectrum should display characteristic absorption bands for:
 - O-H stretch (carboxylic acid): Broad band around 3000 cm^{-1} .
 - N-H stretch (amide): Around 3300 cm^{-1} .
 - C=O stretch (amide and carboxylic acid): Strong absorptions around $1700\text{-}1650\text{ cm}^{-1}$.
 - Aromatic C=C and C-H stretches.



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Figure 2. A multi-modal workflow for the analytical characterization of N-(2-Iodobenzoyl)glycine.

Applications in Research and Drug Development

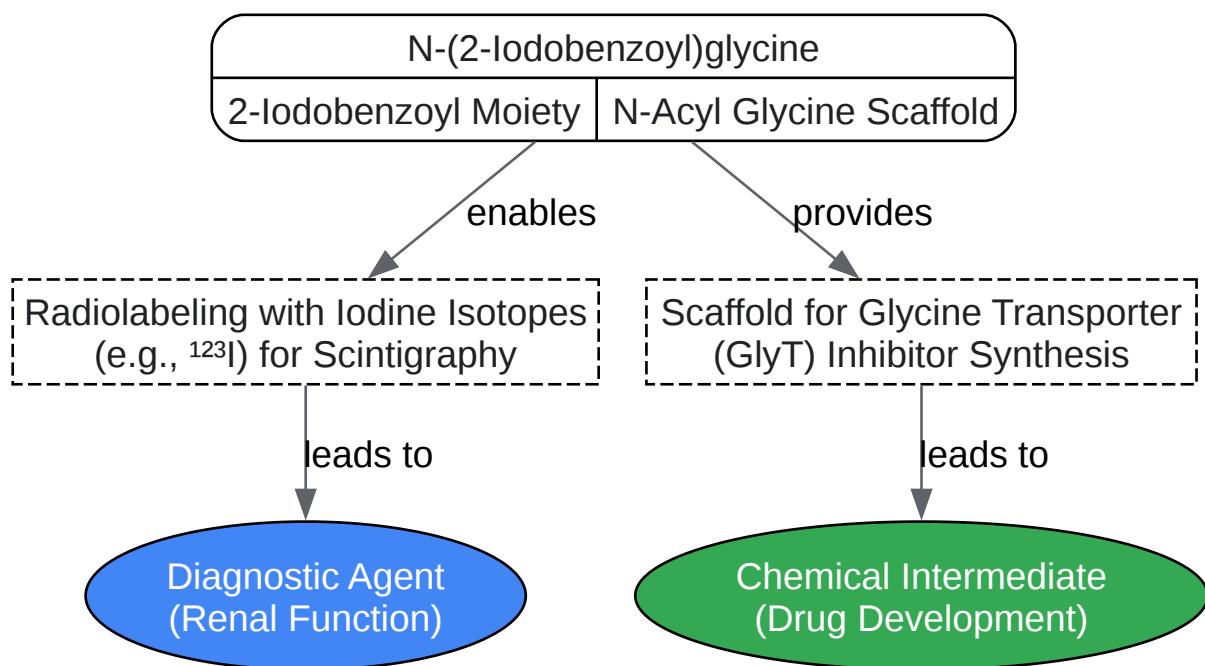
The unique structure of N-(2-Iodobenzoyl)glycine underpins its utility in distinct areas of biomedical research and clinical practice.

Diagnostic Applications: Renal Function Testing

The most prominent application of this compound is in nuclear medicine for the assessment of renal function. When labeled with a radioactive isotope of iodine (e.g., ^{123}I or ^{131}I), it is known as Iodohippuran. It is administered intravenously, and its rate of clearance from the blood by the kidneys provides a precise measure of effective renal plasma flow (ERPF). This diagnostic test is crucial for evaluating kidney health in various conditions, including renal artery stenosis and acute renal injury[2]. The compound is ideal for this purpose because it is efficiently secreted by the renal tubules with minimal glomerular filtration or reabsorption.

Role as a Glycine Transporter Modulator

N-(2-Iodobenzoyl)glycine belongs to the N-acyl amino acid family. This class of endogenous lipids and their synthetic analogs are recognized as important signaling molecules and are being actively investigated as drug candidates^{[5][6]}. Specifically, inhibitors of glycine transporters (GlyT1 and GlyT2) are promising as novel analgesics for chronic and neuropathic pain^{[7][8]}. By blocking the reuptake of glycine in the central nervous system, these inhibitors can enhance inhibitory glycinergic neurotransmission, thereby reducing pain signals^[8]. While N-(2-Iodobenzoyl)glycine itself is not a leading GlyT inhibitor, its N-acyl glycine scaffold serves as a valuable chemical intermediate and a reference compound for the design and synthesis of more potent and selective GlyT inhibitors^[7].



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Figure 3. Relationship between the molecular structure of N-(2-Iodobenzoyl)glycine and its primary applications.

Safety, Handling, and Storage

Hazard Identification

N-(2-Iodobenzoyl)glycine is classified as an irritant. According to the Globally Harmonized System (GHS), it has the following hazard statements^[2]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures

Given its irritant nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling the solid compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust^[4]. Avoid all direct contact with skin and eyes^[4].

Storage Conditions

The compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

N-(2-Iodobenzoyl)glycine is a well-characterized molecule with a definitive molecular weight of 305.07 g/mol. Its synthesis is straightforward via the Schotten-Baumann reaction, and its identity can be rigorously confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy. Beyond its fundamental chemical properties, the compound holds significant value in medicine as the basis for the renal diagnostic agent Iodohippuran and serves as a relevant scaffold in the ongoing development of novel therapeutics targeting glycine transporters. This guide provides the essential technical framework for researchers to confidently synthesize, analyze, and utilize this important chemical entity.

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